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Compound of Interest

Compound Name: 8-Br-cADPR

Cat. No.: B587373 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclic ADP-ribose (cADPR) is a crucial second messenger that regulates intracellular calcium

([Ca2+]i) signaling in various cell types, including T-lymphocytes.[1][2] In these immune cells,

cADPR is integral to sustained calcium signaling following T-cell receptor (TCR) engagement,

which is essential for T-cell activation, proliferation, and effector functions.[1][3] The enzyme

CD38, a transmembrane glycoprotein, is a major source of cADPR, catalyzing it from NAD+.[4]

[5] The cADPR produced then binds to and activates Ryanodine Receptors (RyRs) on the

endoplasmic reticulum, causing the release of stored calcium.[1][6] This initial release

contributes to the depletion of ER calcium stores, which in turn activates store-operated

calcium entry (SOCE) and ensures the sustained elevation of cytosolic calcium required for

downstream signaling events.[3][7]

8-bromo-cyclic ADP-ribose (8-Br-cADPR) is a membrane-permeable and stable analog of

cADPR. It is widely used as a competitive antagonist to probe the functional significance of the

cADPR signaling pathway.[3][8] By inhibiting cADPR-mediated effects, 8-Br-cADPR allows

researchers to dissect the specific contribution of this pathway to T-cell physiology and

pathophysiology, including immune responses in cancer and autoimmune diseases.[8] These

application notes provide detailed protocols for utilizing 8-Br-cADPR to study calcium

mobilization, cell proliferation, and cytokine release in T-lymphocytes.
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Signaling Pathway of cADPR in T-Lymphocytes
The activation of the T-cell receptor (TCR)/CD3 complex initiates a signaling cascade that

leads to the activation of an ADP-ribosyl cyclase, such as CD38.[1] This enzyme synthesizes

cADPR, which then binds to Ryanodine Receptors (RyR3 in T-cells) on the endoplasmic

reticulum (ER), triggering the release of Ca2+ into the cytosol.[1] This process contributes to

store-operated calcium entry (SOCE), leading to a sustained Ca2+ signal that is critical for the

activation of transcription factors (e.g., NFAT) and subsequent T-cell responses.[3][7] 8-Br-
cADPR acts as an antagonist at the RyR, blocking this Ca2+ release.
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Functional Assays

Start: Isolate T-Lymphocytes
(e.g., from PBMCs)

Pre-incubation Step
- Control (Vehicle)

- 8-Br-cADPR (e.g., 100-500 µM)

T-Cell Stimulation
(e.g., anti-CD3/CD28 antibodies)

Calcium Imaging Proliferation Assay Cytokine Release Assay Activation Marker Analysis

Data Acquisition & Analysis

End: Interpret Results
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Hypothesis:
cADPR signaling is essential

for T-cell activation.

Tool: 8-Br-cADPR
(Antagonist of cADPR pathway)

is tested using

Calcium Imaging
(Protocol 1)

is applied to

Proliferation Assay
(Protocol 2)

is applied to

Cytokine Assay
(Protocol 3)

is applied to

Observation:
Reduced Ca2+ release & influx

Observation:
Inhibited proliferation

Observation:
Decreased cytokine secretion

Conclusion:
The cADPR pathway is a key regulator

of the Ca2+ signaling necessary for
T-cell proliferation and effector function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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